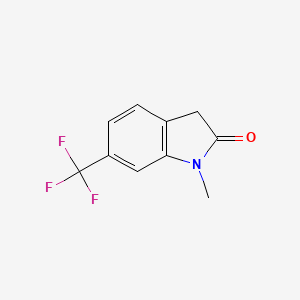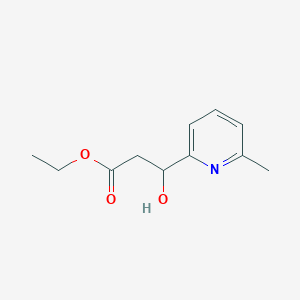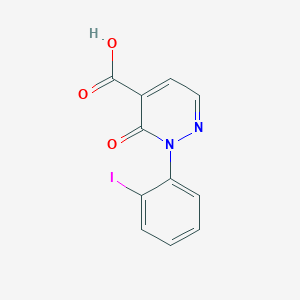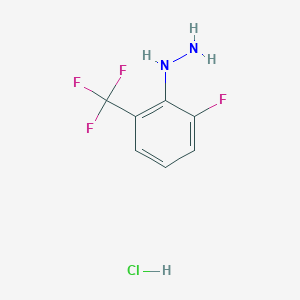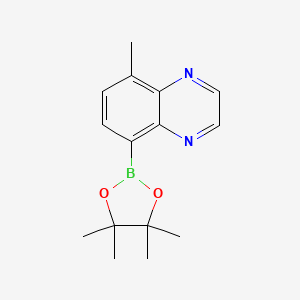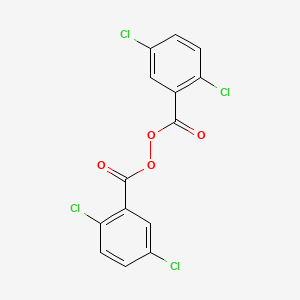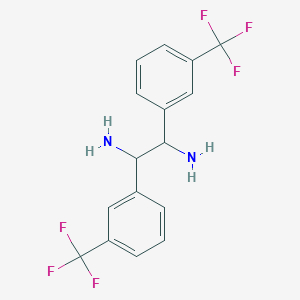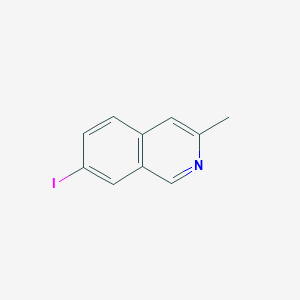
7-Iodo-3-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-3-methylisoquinoline is a derivative of isoquinoline, an aromatic heterocyclic organic compound. Isoquinoline itself is a fusion of a benzene ring and a pyridine nucleus, forming a benzo[c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-methylisoquinoline can be achieved through several methods. One common approach involves the iodination of 3-methylisoquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted isoquinolines, hydrogenated isoquinolines, and oxidized derivatives .
Scientific Research Applications
7-Iodo-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Iodo-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The iodine atom and methyl group influence the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
3-Methylisoquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
7-Iodoisoquinoline:
Isoquinoline: The parent compound, with different substitution patterns leading to varied applications
Uniqueness: 7-Iodo-3-methylisoquinoline’s unique combination of an iodine atom and a methyl group at specific positions on the isoquinoline ring distinguishes it from other similar compounds.
Properties
Molecular Formula |
C10H8IN |
|---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H8IN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 |
InChI Key |
XHOCHKHMPHHSGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)I)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


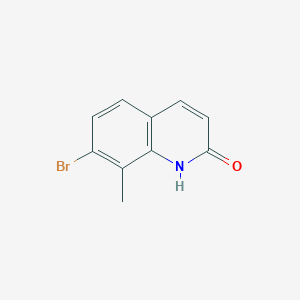
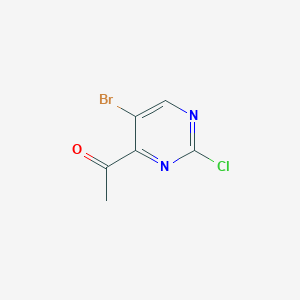
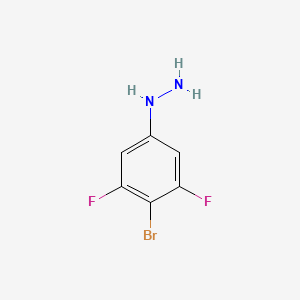

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)

